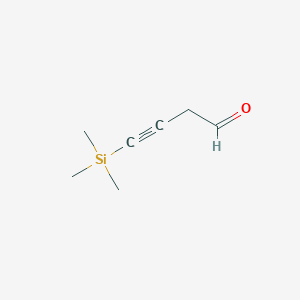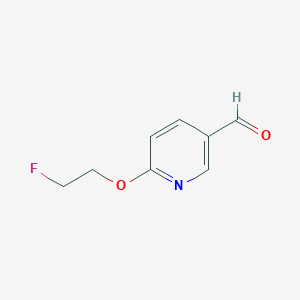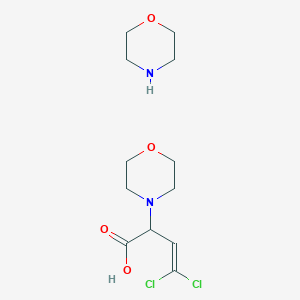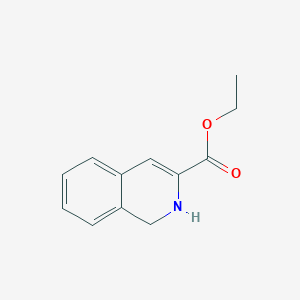
4-(Trimethylsilyl)but-3-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylsilyl)but-3-ynal is an organic compound with the molecular formula C7H12OSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of 1,3-dienes and macroexpansion of cyclic ketones . The compound is characterized by the presence of a trimethylsilyl group attached to a butynal structure, which imparts unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Trimethylsilyl)but-3-ynal can be synthesized through various methods. One common approach involves the reaction of trimethylsilylacetylene with formaldehyde under basic conditions to yield the desired product . Another method includes the use of ynals and thiols catalyzed by bulky N-heterocyclic carbene (NHC) to form sulfenyl-substituted aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trimethylsilyl)but-3-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Trimethylsilyl)but-3-ynal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Trimethylsilyl)but-3-ynal involves its reactivity as a synthetic equivalent for the butadienyl carbonium ion. This allows it to participate in various organic reactions, such as the formation of 1,3-dienes and macroexpansion of cyclic ketones . The trimethylsilyl group stabilizes the intermediate species, facilitating the desired transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)propynal: Similar structure but with different reactivity and applications.
4-Trimethylsilyl-3-butyn-1-ol: Another related compound used in organic synthesis.
Uniqueness
4-(Trimethylsilyl)but-3-ynal is unique due to its ability to act as a synthetic equivalent for the butadienyl carbonium ion, making it highly valuable in the preparation of 1,3-dienes and macrocyclic compounds . Its stability and reactivity are enhanced by the presence of the trimethylsilyl group, distinguishing it from other similar compounds.
Propiedades
Número CAS |
68754-12-1 |
|---|---|
Fórmula molecular |
C7H12OSi |
Peso molecular |
140.25 g/mol |
Nombre IUPAC |
4-trimethylsilylbut-3-ynal |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8/h6H,4H2,1-3H3 |
Clave InChI |
RZTYOGSWPVNYPL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)

![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)



![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)


![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)


